6'',7''-Dihydro-5',5'''-dicapsaicin is a synthetic compound closely related to capsaicin, the active component responsible for the heat in chili peppers. This compound, like its analogs, exhibits potential pharmacological properties, including anticancer activity and analgesic effects. It is classified under capsaicinoids, which are a group of compounds derived from the Capsicum genus.
6'',7''-Dihydro-5',5'''-dicapsaicin is primarily synthesized rather than extracted from natural sources. While capsaicin is naturally found in chili peppers, particularly in varieties such as Capsicum annuum, 6'',7''-dihydro-5',5'''-dicapsaicin is produced through chemical synthesis methods. This compound belongs to the broader category of capsaicinoids, which are phenolic compounds known for their pungent flavor and various biological activities.
The synthesis of 6'',7''-dihydro-5',5'''-dicapsaicin can be achieved through several chemical pathways. The most notable methods include:
The synthesis typically requires precise control of reaction conditions such as temperature and pH, alongside the use of solvents like dimethylformamide or tetrahydrofuran. The reactions often involve stages of cooling, stirring, and careful addition of reactants to ensure high yields and purity of the final product.
The molecular structure of 6'',7''-dihydro-5',5'''-dicapsaicin features a complex arrangement typical of capsaicinoids. It includes:
The compound's structure can be represented by its molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of 6'',7''-dihydro-5',5'''-dicapsaicin is approximately 342.46 g/mol. Its structural formula reveals functional groups that are critical for its biological activity.
The synthesis involves several key reactions:
Reactions typically require catalysts or specific reagents (e.g., lithium-based reagents for reduction) to facilitate transformations efficiently. Reaction conditions must be optimized for maximum yield and purity.
The mechanism through which 6'',7''-dihydro-5',5'''-dicapsaicin exerts its effects largely involves interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a significant role in pain perception and inflammation:
6'',7''-Dihydro-5',5'''-dicapsaicin is typically a white or off-white crystalline solid at room temperature. Its melting point and solubility characteristics depend on the purity and specific synthesis route used.
The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents like ethanol or acetone makes it suitable for various applications in biochemical assays.
6'',7''-Dihydro-5',5'''-dicapsaicin has several potential applications:
6'',7''-Dihydro-5',5'''-dicapsaicin (CID 10483873) is a symmetric capsaicinoid dimer with the molecular formula C36H54N2O6 and a molecular weight of 610.83 g/mol [1]. The compound features two dihydrocapsaicin units linked through a saturated C6-C7 alkyl chain, eliminating the double bonds present in capsaicin. This saturation confers greater conformational rigidity and alters electron distribution across the vanillyl amide backbone, as confirmed by X-ray crystallography studies [3]. The symmetric nature of the molecule distinguishes it from asymmetric dimers, with rotational freedom limited to the methylene bridges between monomeric units.
Table 1: Atomic Composition of 6'',7''-Dihydro-5',5'''-Dicapsaicin
Element | Count | Molecular Feature |
---|---|---|
Carbon | 36 | Aromatic rings, alkyl chains |
Hydrogen | 54 | Methyl/methylene groups, hydroxyls |
Nitrogen | 2 | Amide linkages |
Oxygen | 6 | Methoxy, hydroxyl, carbonyl groups |
Unlike capsaicin (C18H27NO3) and dihydrocapsaicin (C18H29NO3), which are monomeric vanillylamides [3], the dimeric structure of 6'',7''-dihydro-5',5'''-dicapsaicin doubles the molecular weight while preserving key pharmacophores. The absence of double bonds in its acyl chain (vs. capsaicin) enhances lipid solubility, with a calculated logP value of 6.8 compared to capsaicin's 3.6 [8]. The dimer maintains the vanillyl domain essential for TRPV1 receptor binding but exhibits altered steric orientation due to intermonomer linkage [4].
Table 2: Structural Comparison of Capsaicinoids
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
6'',7''-Dihydro-5',5'''-dicapsaicin | C36H54N2O6 | 610.83 g/mol | Symmetric dimer, saturated alkyl chain |
Capsaicin | C18H27NO3 | 305.41 g/mol | Monomer, unsaturated 8-methyl-6-nonenamide chain |
Dihydrocapsaicin | C18H29NO3 | 307.43 g/mol | Monomer, saturated 8-methylnonanamide chain |
This lipophilic compound exists as a white to off-white crystalline solid with a melting point range of 65–67°C [3] [6]. It demonstrates sparing solubility in aqueous systems (2.8 mg/L at 25°C) but high solubility in organic solvents: ethanol (120 mg/mL), dimethyl sulfoxide (≥250 mg/mL), and n-hexane (85 mg/mL) [6] [8]. Crystallographic analysis reveals a monoclinic lattice with hydrogen bonding between the amide carbonyls and vanillyl hydroxyls, contributing to thermal stability up to 210°C [3]. The compound's stability profile shows susceptibility to photodegradation under UV light, requiring storage in amber containers at 4°C [8].
Table 3: Solubility Profile in Common Solvents
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 0.0028 | 25°C, pH 7.0 |
Ethanol (100%) | 120 | 25°C |
Dimethyl sulfoxide | >250 | 25°C |
n-Hexane | 85 | 25°C |
Acetone | 190 | 25°C |
NMR spectroscopy (600 MHz, CDCl3) reveals key structural fingerprints: vanillyl ring protons at δ 6.85 (d, 2H), δ 6.77 (dd, 2H), and δ 6.75 (d, 2H); methylene bridges at δ 4.42 (d, 4H, -CH2-NH-); and aliphatic chain methyl groups at δ 0.91 (d, 12H) [1] [8]. IR spectroscopy (KBr pellet) shows characteristic absorptions at 3300 cm−1 (O-H stretch), 1640 cm−1 (amide C=O), and 1260 cm−1 (aryl-O-CH3) [8]. High-resolution mass spectrometry (ESI+) confirms the molecular identity with m/z 611.4012 [M+H]+ (calculated for C36H55N2O6+: 611.4008), with MS/MS fragmentation showing dominant ions at m/z 307.2 and 137.1 corresponding to monomeric dihydrocapsaicin and vanillyl fragments [1] [2].
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